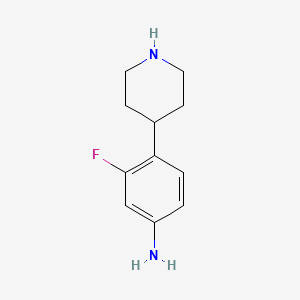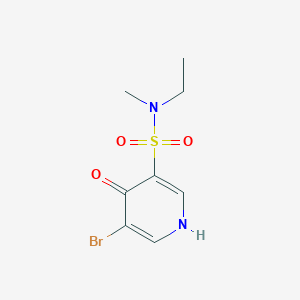
5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O3S This compound is characterized by the presence of a bromine atom, an ethyl group, a hydroxyl group, a methyl group, and a sulfonamide group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves multiple steps, including bromination, sulfonation, and alkylation reactions. A common synthetic route may start with the bromination of pyridine derivatives, followed by the introduction of sulfonamide and hydroxyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom can result in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the bromine atom and hydroxyl group may contribute to the compound’s binding affinity and specificity towards target proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-ethylpyridine-3-sulfonamide: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide: Lacks the bromine atom, affecting its substitution reactions and biological activity.
5-Bromo-4-hydroxy-N-methylpyridine-3-sulfonamide: Lacks the ethyl group, influencing its solubility and interaction with other molecules.
Uniqueness
5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both bromine and sulfonamide groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11BrN2O3S |
|---|---|
Peso molecular |
295.16 g/mol |
Nombre IUPAC |
5-bromo-N-ethyl-N-methyl-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S/c1-3-11(2)15(13,14)7-5-10-4-6(9)8(7)12/h4-5H,3H2,1-2H3,(H,10,12) |
Clave InChI |
SSYBUXQTEDCSTC-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)S(=O)(=O)C1=CNC=C(C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



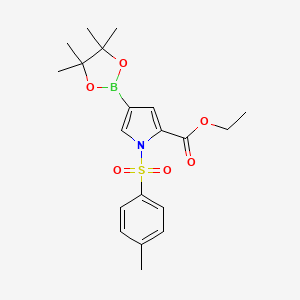
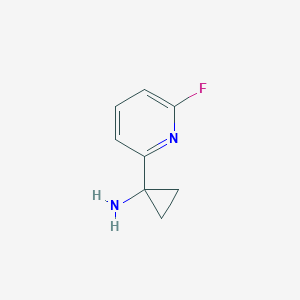
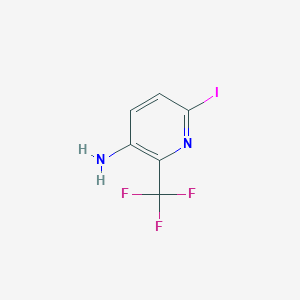
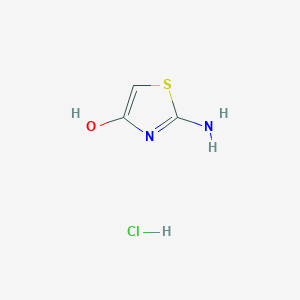
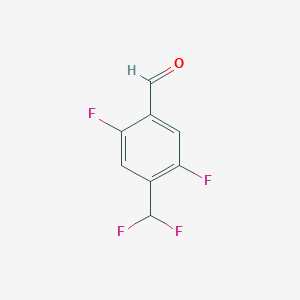
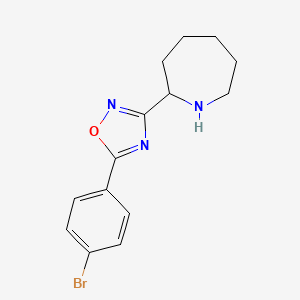
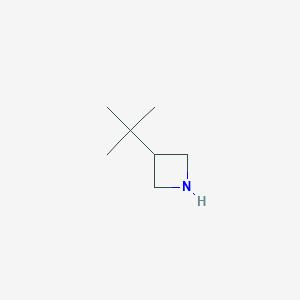
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
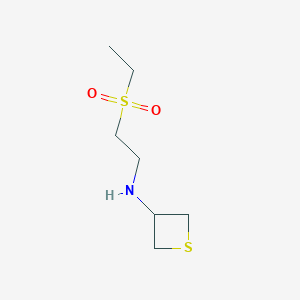

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde](/img/structure/B13013948.png)
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
